6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione
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Overview
Description
6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound is characterized by its unique structure, which includes an amino group and two methyl groups attached to the pteridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with formic acid and formaldehyde, followed by methylation using methyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a component in drug design.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering enzyme activity. This can lead to changes in metabolic processes or cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Aminopterin: Another pteridine derivative with similar structural features.
Methotrexate: A well-known antifolate drug that shares structural similarities with pteridines.
Folic Acid: A vital nutrient with a pteridine core structure.
Uniqueness
6-Amino-1,3-dimethylpteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
84689-43-0 |
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Molecular Formula |
C8H9N5O2 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
6-amino-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C8H9N5O2/c1-12-6-5(11-4(9)3-10-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,11) |
InChI Key |
AWFJPNZEIOUROB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)N |
Origin of Product |
United States |
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